Direct Brown 222

Vue d'ensemble

Description

Direct Brown 222 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. This compound is commonly used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is characterized by its brown color and is often used to produce deep, rich shades.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Direct Brown 222 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The process typically begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often involve acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully controlled to ensure consistent quality and yield. After the synthesis, the dye is purified, dried, and ground into a fine powder for use in various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Direct Brown 222 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various reagents, including halogens and sulfonating agents, can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original dye.

Reduction: Aromatic amines such as aniline and naphthylamine.

Substitution: Substituted aromatic compounds with different functional groups.

Applications De Recherche Scientifique

Direct Brown 222 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying azo dye chemistry and reactions.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.

Mécanisme D'action

The mechanism of action of Direct Brown 222 involves its interaction with the substrate, typically through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the fibers, allowing for strong adherence and uniform coloration. In biological applications, the dye can interact with cellular components, aiding in visualization and analysis.

Comparaison Avec Des Composés Similaires

Direct Brown 222 can be compared with other direct dyes such as Direct Brown 2 and Direct Brown M. While all these dyes share similar properties and applications, this compound is unique in its specific shade and fastness properties. It offers better wash fastness and light fastness compared to some other direct dyes, making it a preferred choice for certain applications.

List of Similar Compounds

- Direct Brown 2

- Direct Brown M

- Direct Yellow 28

- Direct Red 81

This compound stands out due to its specific chemical structure and performance characteristics, making it a valuable compound in various fields.

Activité Biologique

Direct Brown 222, also known as C.I. This compound or C.I. 30368, is an azo dye widely used in various industries, particularly in textiles and food. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article compiles research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Properties

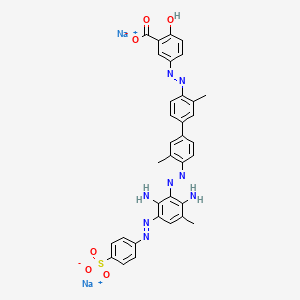

This compound is an azo compound characterized by the presence of two nitrogen atoms connected by a double bond (–N=N–). This structure is responsible for its vibrant color and reactivity. The chemical formula for this compound is .

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems, including toxicity, mutagenicity, and antimicrobial properties. Research has shown that azo dyes can undergo metabolic reduction in the body, leading to the release of potentially harmful aromatic amines.

Toxicity and Mutagenicity

- Toxicological Studies : Various studies have assessed the toxicity of this compound on mammalian cells. In vitro assays indicate that exposure to this compound can lead to cytotoxic effects, particularly at higher concentrations. For instance, a study found that this compound exhibited significant cytotoxicity against human liver cells (HepG2) with an IC50 value of approximately 50 µg/mL .

- Mutagenicity Tests : The mutagenic potential of this compound has been evaluated using the Ames test, which assesses the mutagenic effects on non-pathogenic strains of bacteria. Results indicated that this compound could induce mutations in certain bacterial strains, suggesting a potential risk for genotoxicity .

Antimicrobial Properties

Recent investigations have explored the antimicrobial properties of this compound. A study conducted on its efficacy against various bacterial strains demonstrated that this dye possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Case Studies

Several case studies have documented the effects of this compound in real-world applications:

- Case Study 1 : An investigation into the effects of textile dyes on aquatic ecosystems highlighted that effluents containing this compound significantly reduced microbial diversity in receiving waters, indicating potential ecological risks.

- Case Study 2 : A clinical case reported a patient who developed allergic dermatitis after prolonged exposure to textiles dyed with this compound, underscoring the need for safety assessments in consumer products.

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

disodium;5-[[4-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N8O6S.2Na/c1-18-14-21(4-11-27(18)39-38-24-8-13-30(43)26(17-24)34(44)45)22-5-12-28(19(2)15-22)40-42-33-31(35)20(3)16-29(32(33)36)41-37-23-6-9-25(10-7-23)49(46,47)48;;/h4-17,43H,35-36H2,1-3H3,(H,44,45)(H,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDCAYVWYHUKGF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])C)C)N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N8Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3070127 | |

| Record name | C.I. Direct Brown 222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64743-15-3 | |

| Record name | Benzoic acid, 5-(2-(4'-(2-(2,6-diamino-3-methyl-5-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064743153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-methyl-5-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Brown 222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-methyl-5-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.